Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate
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Overview
Description
Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methylbenzoyl group attached to the indole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-3-carboxylate: Lacks the methylbenzoyl group, resulting in different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions.
1-(4-methylbenzoyl)indole: Similar structure but lacks the carboxylate group, affecting its reactivity and applications.
Uniqueness
Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate is unique due to the presence of both the methylbenzoyl and carboxylate groups, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 1-(4-methylbenzoyl)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-7-9-13(10-8-12)17(20)19-11-15(18(21)22-2)14-5-3-4-6-16(14)19/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHHMCFDQUOCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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